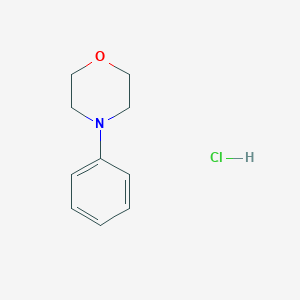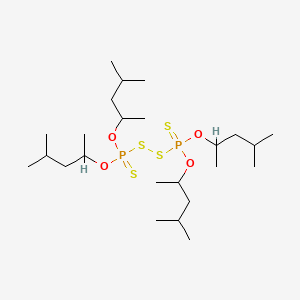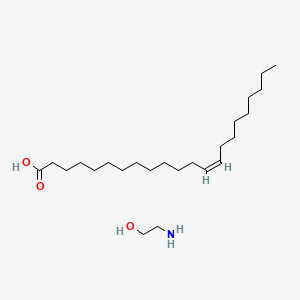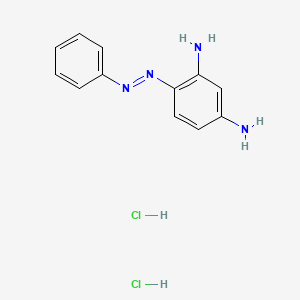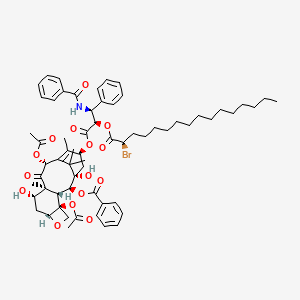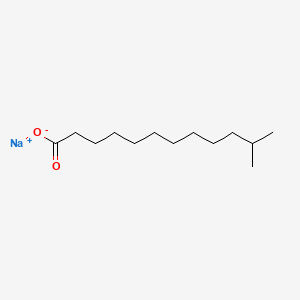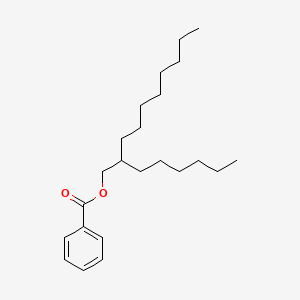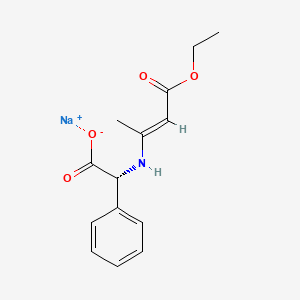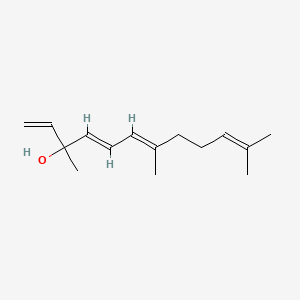
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol is an organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, which react with aldehydes or ketones to form the desired alcohol. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the compound. These methods often utilize advanced catalysts and optimized reaction conditions to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(E,E)-3,7,11-Trimethyldodeca-1,4,6,10-tetraen-3-ol is unique due to its specific combination of double bonds and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
59121-99-2 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(4E,6E)-3,7,11-trimethyldodeca-1,4,6,10-tetraen-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,8-9,11-12,16H,1,7,10H2,2-5H3/b12-8+,14-11+ |
Clé InChI |
UIMSQVVHHIUQOZ-ZZAMHKPASA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=C/C(C)(C=C)O)/C)C |
SMILES canonique |
CC(=CCCC(=CC=CC(C)(C=C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


